molecular formula C13H25NO3 B13461098 tert-butyl N-[4-(hydroxymethyl)cycloheptyl]carbamate

tert-butyl N-[4-(hydroxymethyl)cycloheptyl]carbamate

Cat. No.: B13461098
M. Wt: 243.34 g/mol
InChI Key: QMIMMGJDIRJGKB-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-(hydroxymethyl)cycloheptyl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a cycloheptyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[4-(hydroxymethyl)cycloheptyl]carbamate typically involves the reaction of tert-butyl carbamate with a cycloheptyl derivative. One common method involves the use of lithium aluminium tetrahydride in tetrahydrofuran at temperatures ranging from 0°C to 20°C . Another method employs sodium tetrahydroborate and calcium chloride in a mixture of tetrahydrofuran and ethanol at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[4-(hydroxymethyl)cycloheptyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The hydroxymethyl group can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[4-(hydroxymethyl)cycloheptyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a probe to investigate the mechanisms of various biochemical pathways .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It is investigated as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(hydroxymethyl)cycloheptyl]carbamate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with proteins, affecting their structure and function. The carbamate group can undergo hydrolysis, releasing active intermediates that interact with cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[4-(hydroxymethyl)cycloheptyl]carbamate is unique due to its cycloheptyl ring, which provides distinct steric and electronic effects. These effects influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H25NO3

Molecular Weight

243.34 g/mol

IUPAC Name

tert-butyl N-[4-(hydroxymethyl)cycloheptyl]carbamate

InChI

InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-11-6-4-5-10(9-15)7-8-11/h10-11,15H,4-9H2,1-3H3,(H,14,16)

InChI Key

QMIMMGJDIRJGKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(CC1)CO

Origin of Product

United States

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